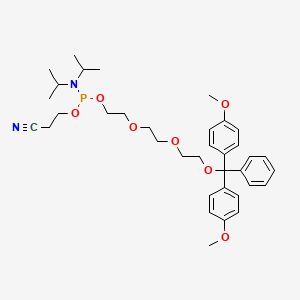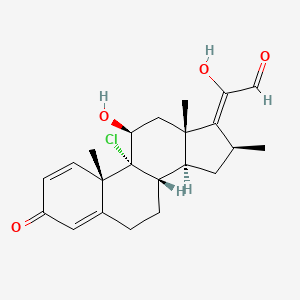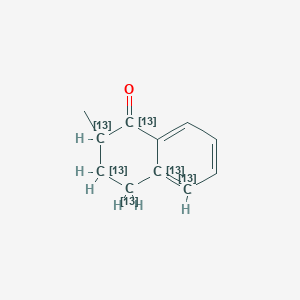![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)
D-[4-13C]Threose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“D-[4-13C]Threose” is a variant of Threose, a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The “this compound” variant has a non-standard isotope .
Synthesis Analysis
The synthesis of D-Threose involves various chemical processes. For instance, the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position has been described .
Molecular Structure Analysis
The molecular formula of this compound is C3 13CH8O4 . It has an average mass of 121.097 Da and a mono-isotopic mass of 121.045616 Da . It has two of three defined stereocenters .
Chemical Reactions Analysis
When D-Threose is reduced, a symmetry element is introduced (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .
Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a molar refractivity of 24.8±0.3 cm3, and a molar volume of 70.7±3.0 cm3 . Its surface tension is 70.5±3.0 dyne/cm, and its polarizability is 9.8±0.5 x 10^-24 cm3 .
Aplicaciones Científicas De Investigación
L-Threose and Lens Tissue
L-Threose, a degradation product of ascorbic acid, shows a significant ability to glycate and crosslink lens proteins in vitro. Research indicates that L-threose is formed in the lens and undergoes rapid reduction within the lens, presumably by aldose reductase, which suggests implications for eye health (Ortwerth et al., 1994).
Synthesis of D-erythro-Sphingosines
D-Threose is used as an intermediate in the synthesis of D-erythro-sphingosines, which are important compounds in biochemical research and drug discovery (Schmidt & Zimmermann, 1986).
DNA/TNA and RNA/TNA Chimeric Duplexes
Threose nucleic acid (TNA), which incorporates threose sugars, is studied in the context of RNA chemical etiology. TNA forms stable complementary Watson–Crick homoduplexes and heteroduplexes with DNA and RNA, offering insights into genetic polymer interactions (Anosova et al., 2016).
Synthesis and Analysis of 13C-Substituted Pentos-2-uloses
Research on 13C-substituted D-threo-pentos-2-ulose and its derivatives provides valuable data on the conformational properties of sugars, which is crucial for understanding biochemical processes (Vuorinen & Serianni, 1990).
Unbiased Threose Nucleic Acid (TNA) Polymers
TNA's ability to undergo Darwinian evolution and its nuclease-resistant backbone make it a candidate for biotechnological applications. Research has shown the importance of using 7-deazaguanine to suppress G:G mispairing in TNA transcription (Dunn et al., 2015).
Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose
This research provides insights into the synthesis and NMR analysis of D-threo-2-pentulose and its isotopically substituted derivatives, contributing to our understanding of sugar chemistry (Vuorinen & Serianni, 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
D-[4-13C]Threose is a naturally occurring carbohydrate
Mode of Action
It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose
Biochemical Pathways
D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.
Result of Action
It is known that D-threose can rotate a beam of plane-polarized light
Análisis Bioquímico
Biochemical Properties
D-[4-13C]Threose plays a role in biochemical reactions, particularly in the stability and mechanism of threose nucleic acid toward acid-mediated degradation . It interacts with enzymes and other biomolecules, such as the phosphodiester group, which is implicated in destabilizing the formation of the oxocarbenium intermediate responsible for depurination and strand cleavage of threose nucleic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting the stability of natural DNA and RNA oligonucleotides . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it slows the rate of depurination caused by induction of the 2’-phosphodiester linkage .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It is significantly more resistant to acid-mediated degradation than DNA and RNA . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Propiedades
IUPAC Name |
(3S,4R)-(513C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-FKHXTLJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/no-structure.png)
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)



